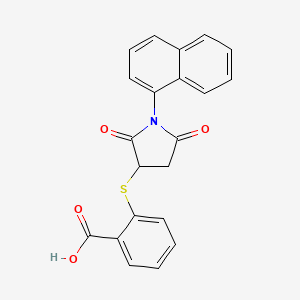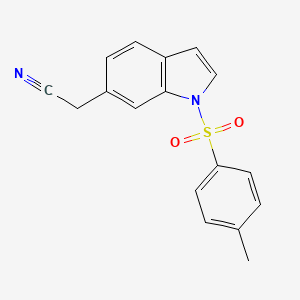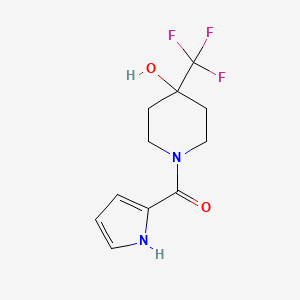
4-(二氟甲基)-6-甲氧基吡啶-3-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Difluoromethyl)-6-methoxypyridine-3-carboxylic acid is a compound of significant interest in the field of medicinal and agricultural chemistry. The presence of the difluoromethyl group in its structure enhances its biological activity and metabolic stability, making it a valuable candidate for various applications.
科学研究应用
4-(Difluoromethyl)-6-methoxypyridine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules with potential pharmaceutical applications.
Biology: Investigated for its role in modulating biological pathways and interactions with enzymes.
Medicine: Explored for its potential as a therapeutic agent due to its enhanced metabolic stability and biological activity.
Industry: Utilized in the development of agrochemicals and other industrial products
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-6-methoxypyridine-3-carboxylic acid typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the direct difluoromethylation of pyridines through a radical process using oxazino pyridine intermediates. This method allows for the regioselective introduction of the difluoromethyl group at the meta- or para-position of the pyridine ring .
Industrial Production Methods
Industrial production of this compound often relies on metal-based methods that can transfer the difluoromethyl group to the pyridine ring in both stoichiometric and catalytic modes. These methods have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry .
化学反应分析
Types of Reactions
4-(Difluoromethyl)-6-methoxypyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include ClCF₂H for the formation of X–CF₂H bonds where X is oxygen, nitrogen, or sulfur. Novel non-ozone depleting difluorocarbene reagents have also been employed for X–H insertion reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the difluoromethylation of pyridines can yield various difluoromethylated pyridine derivatives with enhanced biological activity .
作用机制
The mechanism of action of 4-(Difluoromethyl)-6-methoxypyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can serve as a bioisostere of alcohol, thiol, and amine moieties, allowing it to interact with enzymes through hydrogen bonding. This interaction can modulate the biological and physiological activity of the compound .
相似化合物的比较
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: A structurally similar compound with fungicidal activity.
Difluoromethylated pyrazoline, pyrrole, and thiophene derivatives: These compounds share the difluoromethyl group and exhibit similar biological activities.
Uniqueness
4-(Difluoromethyl)-6-methoxypyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which enhances its biological activity and metabolic stability. This makes it a valuable compound for various applications in medicinal and agricultural chemistry .
属性
IUPAC Name |
4-(difluoromethyl)-6-methoxypyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c1-14-6-2-4(7(9)10)5(3-11-6)8(12)13/h2-3,7H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTMCDFOHROKRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)C(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl}acetic acid](/img/structure/B2572447.png)
![Propan-2-yl 6-bromo-5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2572448.png)
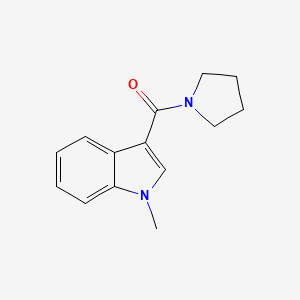
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2572452.png)
![3-{7-azabicyclo[2.2.1]heptane-7-carbonyl}-N,N-dimethylaniline](/img/structure/B2572453.png)
![trans-6-Amino-3-oxabicyclo[3.1.0]hexane](/img/structure/B2572455.png)
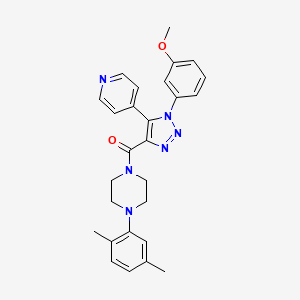
![2-(2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)-5-phenylthiophene-3-carboxamide](/img/structure/B2572460.png)
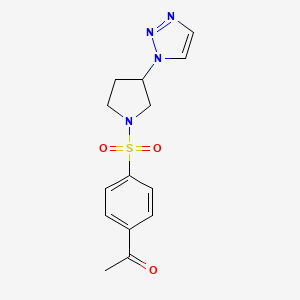
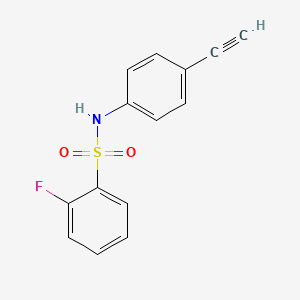
![3,5-dimethoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2572464.png)
